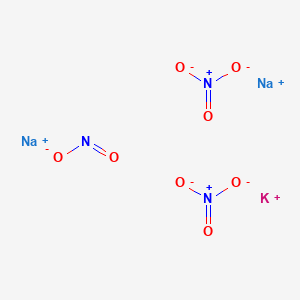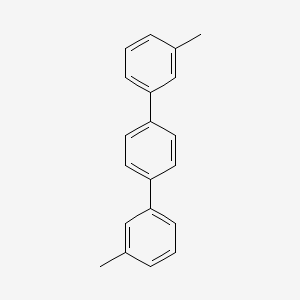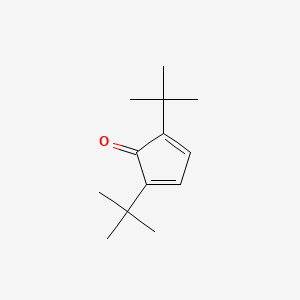
2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C₁₃H₂₀O and a molecular weight of 192.2973 g/mol . This compound is characterized by the presence of two tert-butyl groups attached to a cyclopentadienone ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- typically involves the reaction of cyclopentadienone with tert-butyl substituents under specific conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets through its carbonyl group and tert-butyl substituents. The compound can participate in various chemical reactions, including nucleophilic addition and substitution, which are facilitated by the electron-withdrawing nature of the carbonyl group. These interactions can affect molecular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- include:
- 2,5-Di-tert-butyl-2,4-cyclopentadiene-1-one
- 2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)-
These compounds share structural similarities but differ in their reactivity and applications. The presence of tert-butyl groups in 2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- imparts unique steric and electronic properties, making it distinct from other cyclopentadienone derivatives .
Propriétés
Numéro CAS |
36319-88-7 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2,5-ditert-butylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C13H20O/c1-12(2,3)9-7-8-10(11(9)14)13(4,5)6/h7-8H,1-6H3 |
Clé InChI |
RDCOSGKCAMUIBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)
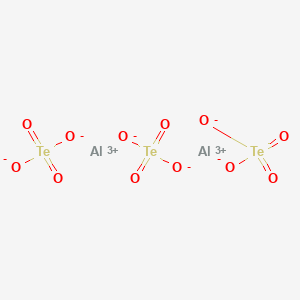
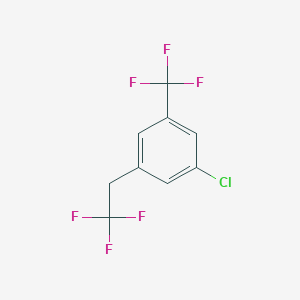
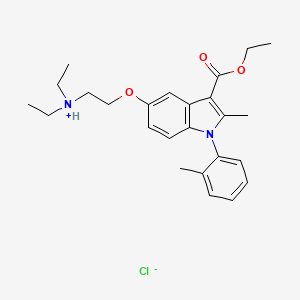
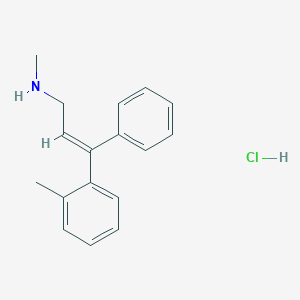
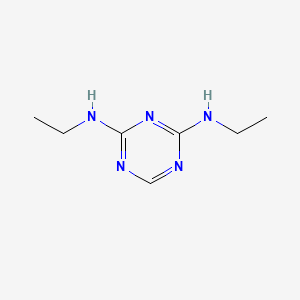
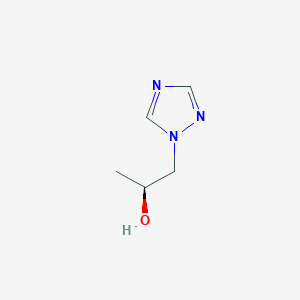
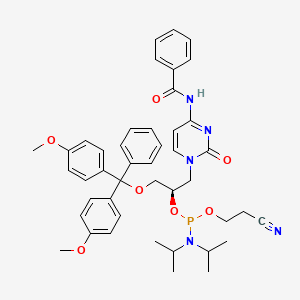
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
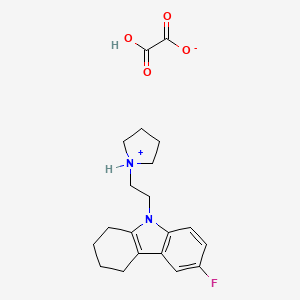
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)
